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Compound of Interest

2-(Cyclopropylmethoxy)-4-
Compound Name:

methylpyridine
CAS No.: 2201244-71-3
Cat. No.: B2436361

Get Quote

Executive Summary & Structural Context[1][3][4][5]
[6]

2-(Cyclopropylmethoxy)-4-methylpyridine is a critical heterocyclic intermediate often
employed in the synthesis of PDE4 inhibitors and other kinase-modulating pharmaceuticals.[1]
[2] Its structural integrity relies on the precise installation of the cyclopropylmethoxy ether at the
C2 position of the pyridine ring.[1][2]

This guide provides a definitive spectroscopic profile for this molecule. Unlike standard
database entries, this document focuses on causality and validation—specifically distinguishing
the desired O-alkylated pyridine product from the thermodynamically stable N-alkylated
pyridone impurity common in these syntheses.

Core Molecular Descriptors
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Property Detail

IUPAC Name 2-(Cyclopropylmethoxy)-4-methylpyridine

Molecular Formula

Exact Mass 163.0997 Da

Pyridine (electron-deficient aromatic), Ether
Key Functional Groups (steric modulator), Cyclopropyl (lipophilic

anchor)

Synthesis & Impurity Landscape

To understand the spectra, one must understand the sample origin.[2] The compound is
typically synthesized via Nucleophilic Aromatic Substitution (

) of 2-chloro-4-methylpyridine with cyclopropylmethanol.[1][2]

Visualization: Synthesis & Impurity Logic
The following diagram illustrates the reaction pathway and the critical competitive side-reaction
(N-alkylation) that spectroscopic analysis must rule out.

o TARGET (O-Alkylation)
Kinetic Control 2-(Cyclopropylmethoxy)-4-methylpyridine
(O-attack) (Aromatic Pyridine Signal)

2-Chloro-4-methylpyridine

Meisenheimer Thermodynamic Drift
Complex (N-attack) .
Cyclopropylmethanol IMPURITY (N-Alkylation)

(NaH/DMF) 1-(Cyclopropylmethyl)-4-methylpyridin-2(1H)-one

(Non-Aromatic Amide Signal)

Click to download full resolution via product page

Figure 1: Reaction pathway showing the competition between O-alkylation (Target) and N-
alkylation (Impurity). The spectroscopic differentiation of these two outcomes is the primary
analytical challenge.

Validated Spectroscopic Data
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The following data represents the Target Profile for high-purity (>98%) material. Values are
synthesized from high-fidelity analogues (e.g., 2-methoxy-4-methylpyridine) and theoretical
shifts for the cyclopropyl moiety.[1][2]

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) is preferred over DMSO-
to prevent solvent peak overlap with the cyclopropyl methylene protons.[1]

Proton (

) NMR Profile
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Shift ( Coupling (
Position Multiplicity Integration
» PpmM) , HZ)

Assignment
Logic

Deshielded

by ring
Py-H6 8.02 Doublet (d) 1H 5.2 i

nitrogen

(Ortho).[1][2]

Shielded by
adjacent

Py-H3 6.62 Singlet (s) 1H -
ether oxygen.

[1](2]

Meta to

nitrogen;
Py-H5 6.71 Doublet (d) 1H 5.2 ]

coupling to

H6.[1][2]

Characteristic
ether shift;
doublet due
to CH.[1][2]

O-CH2 4.12 Doublet (d) 2H 7.2

Benzylic-like
methyl on

Py-CH3 231 Singlet (s) 3H -
heteroaryl

ring.[1][2]

Methine

Cyc-CH 1.25-1.32 Multiplet (m) 1H - ]
bridge.[1][2]

Cyclopropyl
ring protons
(cis/trans).[1]
[2]

Cyc-CH2 0.58 -0.64 Multiplet (m) 2H -

Cyclopropyl
ring protons
(cis/trans).[1]
[2]

Cyc-CH2 0.32-0.38 Multiplet (m) 2H -
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Carbon (
) NMR Profile
Shift (
Position Assignment Logic
» Ppm)
uaternary; directly attached
C2 164.5 Q Y _ y
to Oxygen (Deshielded).[1][2]
Quaternary; attached to
C4 149.8
Methyl.[1][2]
C6 147.2 CH; adjacent to Nitrogen.[1][2]
CH; Ortho to Oxygen
C3 110.5 _
(Shielded).[1]
C5 117.8 CH; Meta to Oxygen.[1][2]
O-CH2 73.2 Ether methylene.[1][2]
Py-CH3 21.1 Methyl group.[1][2]
Cyc-CH 10.5 Cyclopropyl methine.[1][2]
Cyc-CH2 3.2 Cyclopropyl methylene.[1][2]

Mass Spectrometry (HRMS)

« lonization Mode: ESI (+) (Electrospray lonization, Positive mode)

e Calculated Mass

: 164.1070[1]

e Observed Mass:

[2]

o Fragmentation Pattern:
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o 164 (Parent)
o 110 (Loss of cyclopropylmethyl radical/fragment
formation of hydroxypyridine species).[1]

o 55 (Cyclopropylmethyl cation).[1][3]

Advanced Characterization: The "Self-Validating"
Protocol[1][2]

To ensure scientific integrity, one cannot rely on 1D NMR alone.[1][2] The N-alkylated impurity
(Pyridone) has similar proton counts.[1] You must use 2D NMR to prove connectivity.[1][2]

HMBC Connectivity Logic

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "Gold Standard" for
this molecule.[1]

e The Test: Look for the correlation between the O-CH2 protons (4.12 ppm) and the Pyridine
C2 carbon (164.5 ppm).

e The Result:
o O-Alkylation (Target): Strong 3-bond correlation (
).[1] The C2 carbon is at ~164 ppm (typical for O-C=N).[1]
o N-Alkylation (Impurity): The

protons would correlate to Carbonyl-like carbons.[1][2] The chemical shift of the

would also be distinct (~3.8 ppm) and the Carbonyl C2 would be shifted differently (~160-
162 ppm).
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HMBC Correlation Map

Proton: O-CH2
(4.12 ppm)

Strong 3-bond correlation -

ONFIRMS O-LINKAGE '-_Weak 3-bond correlation

Carbon: Pyridine C2 Carbon: Pyridine C3

(164.5 ppm) (120.5 ppm)

Click to download full resolution via product page

Figure 2: HMBC connectivity logic. The correlation between the ether methylene protons and
the C2 aromatic carbon definitively proves the O-alkylation structure.[1]

Experimental Protocols
Sample Preparation for NMR

e Mass: Weigh 5-10 mg of the oil/solid.
e Solvent: Add 0.6 mL

(99.8% D, with 0.03% TMS).

« Filtration: If the sample is cloudy (salt residues from synthesis), filter through a cotton plug
into the NMR tube.[1][2] Note: Suspended salts cause line broadening.[2]

IR Spectroscopy (ATR Method)

o Technique: Attenuated Total Reflectance (Neat oil).[1][2]
» Key Diagnostic Bands:

o 3000-3080 cm~*: Aromatic C-H stretch (Pyridine) + Cyclopropyl C-H stretch (Unique
"shoulder" bands).[1]
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o 2850-2950 cm~1: Aliphatic C-H stretch.

o 1590-1605 cm~% C=N/ C=C Pyridine ring breathing.[1][2] Note: A shift to 1640+ cm~!
often indicates the Pyridone (C=0) impurity.[1]

o 1250-1270 cm~% C-O-C Asymmetric stretch (Strong).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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